6-Isopropoxyhexane-1-sulfonyl chloride

説明

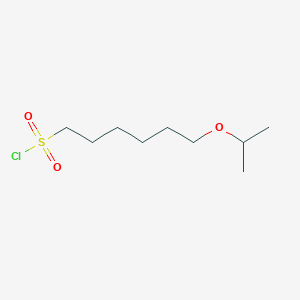

6-Isopropoxyhexane-1-sulfonyl chloride is an organosulfur compound characterized by a hexane backbone substituted with an isopropoxy group at the 6-position and a sulfonyl chloride moiety at the 1-position. Sulfonyl chlorides of this class are critical intermediates in organic synthesis, particularly for introducing sulfonate esters or sulfonamide functionalities into target molecules.

特性

分子式 |

C9H19ClO3S |

|---|---|

分子量 |

242.76 g/mol |

IUPAC名 |

6-propan-2-yloxyhexane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO3S/c1-9(2)13-7-5-3-4-6-8-14(10,11)12/h9H,3-8H2,1-2H3 |

InChIキー |

YSXBOYCGKKOIND-UHFFFAOYSA-N |

正規SMILES |

CC(C)OCCCCCCS(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

6-Isopropoxyhexane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 6-isopropoxyhexane. This process typically uses reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale chlorosulfonation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions

6-Isopropoxyhexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Amines: Reacting with amines under mild conditions to form sulfonamides.

Alcohols: Reacting with alcohols to form sulfonates.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonyl Derivatives: Formed from reactions with thiols.

科学的研究の応用

6-Isopropoxyhexane-1-sulfonyl chloride has various applications in scientific research:

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceuticals, especially those containing sulfonamide groups.

Industry: Applied in the production of agrochemicals and materials science.

作用機序

The mechanism of action of 6-isopropoxyhexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 6-isopropoxyhexane-1-sulfonyl chloride, we compare it with three structurally related sulfonyl chlorides:

Structural and Functional Group Variations

6-(Pentyloxy)hexane-1-sulfonyl chloride (CAS 1341089-98-2) Structure: Features a pentyloxy (C₅H₁₁O) group instead of isopropoxy (C₃H₇O). However, steric hindrance may reduce nucleophilic substitution reactivity compared to the isopropoxy variant .

6-(sec-Butoxy)hexane-1-sulfonyl chloride (CAS 1343042-20-5)

- Structure : Substituted with a branched sec-butoxy group (C₄H₉O).

- Impact : Branching may improve thermal stability due to reduced molecular flexibility. However, the bulkier substituent could slow reaction kinetics in SN2 mechanisms .

6-Isopropoxynaphthalene-2-sulfonyl chloride (CAS 1381947-83-6)

- Structure : Replaces the hexane backbone with a naphthalene ring.

- Impact : The aromatic system enhances UV absorption and electronic conjugation, making it suitable for photochemical applications or as a fluorescent probe. Reactivity shifts toward electrophilic aromatic substitution rather than aliphatic sulfonylation .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|

| This compound* | C₉H₁₉ClO₃S | 242.76† | Predicted higher polarity due to isopropoxy group. |

| 6-(Pentyloxy)hexane-1-sulfonyl chloride | C₁₁H₂₃ClO₃S | 270.82 | Increased hydrophobicity; lower melting point. |

| 6-(sec-Butoxy)hexane-1-sulfonyl chloride | C₁₀H₂₁ClO₃S | 256.79 | Branched chain improves thermal stability. |

| 6-Isopropoxynaphthalene-2-sulfonyl chloride | C₁₃H₁₅ClO₃S | 298.78 | Aromatic backbone enhances UV activity. |

*Theoretical values derived from analogs; †Calculated based on standard atomic weights.

Commercial Availability and Supplier Landscape

- This compound: Limited commercial data; synthesis likely requires custom routes.

- Analogs :

生物活性

Overview of 6-Isopropoxyhexane-1-sulfonyl chloride

Chemical Structure and Properties

- Molecular Formula : C10H21ClO2S

- Molecular Weight : 236.80 g/mol

- IUPAC Name : this compound

This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, participating in nucleophilic substitution reactions. This characteristic allows them to modify biomolecules such as proteins and nucleic acids, potentially leading to various biological effects.

Potential Biological Applications

While specific studies on this compound are scarce, sulfonyl chlorides have been investigated for their roles in:

- Pharmaceutical Development : They can serve as intermediates in the synthesis of biologically active compounds, including antibiotics and anti-inflammatory agents.

- Enzyme Inhibition : Some sulfonyl chlorides have been shown to inhibit specific enzymes by modifying active site residues, which can be beneficial in drug design.

Case Studies

- Antimicrobial Activity : Research has indicated that certain sulfonyl chlorides exhibit antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains, showing varying degrees of efficacy.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential anti-inflammatory effects in animal models, suggesting that modifications on the sulfonyl chloride structure can influence biological activity.

- Synthesis of Sulfonamides : The conversion of sulfonyl chlorides into sulfonamides is a common reaction used in medicinal chemistry. Sulfonamides are known for their antibacterial properties and have been extensively studied.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Antimicrobial, Enzyme inhibitor | Drug synthesis |

| Benzene-1-sulfonyl chloride | Antibacterial | Pharmaceutical intermediates |

| Propanesulfonyl chloride | Anti-inflammatory | Synthesis of therapeutic agents |

Research Findings

While specific data on this compound is limited, the following findings from related research can be noted:

- In vitro studies have shown that structurally similar sulfonyl chlorides can inhibit bacterial growth by disrupting cell wall synthesis.

- In vivo studies indicate that certain derivatives may reduce inflammation markers in animal models, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。